
GSK J5 塩酸塩
概要
説明
GSK J5 塩酸塩は、GSK J4の不活性異性体であるGSK J5の塩酸塩です。これは、不活性な対照であるGSK J2の細胞透過性エステル誘導体です。
科学的研究の応用
Chemical Properties and Mechanism of Action
GSK J5 hydrochloride has the molecular formula C₁₈H₂₄ClN₅O₂ and a molecular weight of 454.0 g/mol. It is characterized as a cell-permeable ester derivative that is less biologically active than its counterparts, making it useful for experimental control purposes. The compound undergoes hydrolysis in biological systems to convert into GSK J4, which actively inhibits specific histone demethylases involved in epigenetic regulation .
Research Applications
1. Negative Control in Histone Demethylase Studies
- GSK J5 hydrochloride is primarily utilized as a negative control when studying the effects of GSK J4 on histone demethylases. Its lack of significant biological activity allows researchers to delineate the specific effects of active compounds without confounding results .
2. Understanding Epigenetic Regulation
- The compound aids in understanding the role of histone modifications in gene regulation and their implications in diseases such as cancer and inflammatory disorders. By using GSK J5 hydrochloride, researchers can better interpret the pathways regulated by histone demethylation .
Therapeutic Potential
While GSK J5 hydrochloride itself does not exhibit therapeutic effects, its active form, GSK J4, has shown promise in various therapeutic applications:
1. Cancer Treatment
- GSK J4 has demonstrated anti-proliferative effects in acute myeloid leukemia (AML) cell lines and models. It induces apoptosis and cell cycle arrest while increasing levels of trimethylated H3K27, which is associated with tumor suppression .
2. Neurodegenerative Diseases
- Research indicates that GSK J4 may have neuroprotective effects in models of Parkinson's disease by modulating histone methylation patterns that influence neuronal survival .
Case Studies
作用機序
GSK J5 塩酸塩は、KDM6B/JMJD3の強力な阻害剤であるGSK J4の不活性な対照として機能します。GSK J4はヒストンH3リジン27(H3K27)の脱メチル化を阻害しますが、GSK J5 塩酸塩は、この阻害活性を示しません。 これにより、研究者はKDM6B阻害の特異的な効果と非特異的な効果を区別することができます .
類似の化合物との比較
類似の化合物
GSK J4: ヒストン脱メチル化酵素阻害の効果を研究するために使用される、KDM6B/JMJD3の活性な阻害剤。
GSK J2: GSK J5 塩酸塩と同様のもう1つの不活性な対照化合物
独自性
GSK J5 塩酸塩は、不活性な対照としての役割において独自であり、研究者は実験結果の特異性を検証することができます。 KDM6Bを積極的に阻害するGSK J4とは異なり、GSK J5 塩酸塩はヒストン脱メチル化を妨げません。これは、対照実験に不可欠なツールになります .
生化学分析
Biochemical Properties
GSK J5 HCl plays a crucial role in biochemical reactions as a negative control for GSK J4. It interacts with various enzymes, proteins, and other biomolecules, albeit in a non-functional manner compared to its active isomer. Specifically, GSK J5 HCl is a weak inhibitor of the histone demethylase JMJD3, with an IC50 value greater than 100 μM . This interaction is essential for studies aiming to understand the inhibition mechanism of JMJD3 by GSK J4, as GSK J5 HCl provides a baseline for comparison.
Cellular Effects
GSK J5 HCl has been shown to have minimal effects on cellular processes due to its inactive nature. In various cell types, it does not significantly alter cell signaling pathways, gene expression, or cellular metabolism. This lack of activity makes GSK J5 HCl an ideal control compound in experiments designed to study the effects of GSK J4. For instance, while GSK J4 can induce apoptosis and cell cycle arrest in acute myeloid leukemia cells, GSK J5 HCl does not exhibit these effects .
Molecular Mechanism
At the molecular level, GSK J5 HCl exerts its effects through weak binding interactions with biomolecules. It is hydrolyzed to a free base, which is a poor inhibitor of JMJD3. This weak inhibition is crucial for its role as a control compound, allowing researchers to distinguish the specific effects of GSK J4 on JMJD3 activity. GSK J5 HCl does not significantly alter gene expression or enzyme activity, providing a clear contrast to the active isomer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK J5 HCl remain consistent over time due to its stability. It does not degrade rapidly and maintains its inactive properties throughout the duration of experiments. Long-term studies have shown that GSK J5 HCl does not induce significant changes in cellular function, making it a reliable control for extended research periods .
Dosage Effects in Animal Models
In animal models, GSK J5 HCl exhibits minimal effects across various dosages. Unlike GSK J4, which can have dose-dependent effects on cellular processes and disease progression, GSK J5 HCl does not show significant activity even at higher doses. This lack of activity is beneficial for its use as a control, ensuring that any observed effects in experiments are due to the active compound and not the control .
Metabolic Pathways
GSK J5 HCl is involved in metabolic pathways primarily as a non-functional analog of GSK J4. It does not significantly interact with enzymes or cofactors involved in metabolic processes. Studies have shown that GSK J5 HCl does not affect metabolic flux or metabolite levels, further supporting its role as an inactive control in biochemical research .
Transport and Distribution
Within cells and tissues, GSK J5 HCl is transported and distributed similarly to its active isomer. It is cell-permeable and can diffuse across cellular membranes. Due to its inactive nature, it does not interact significantly with transporters or binding proteins. This property ensures that GSK J5 HCl does not interfere with the localization or accumulation of other compounds in experimental settings .
Subcellular Localization
GSK J5 HCl is localized within cells in a manner similar to GSK J4. It does not possess specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. As a result, GSK J5 HCl is distributed uniformly within the cell, providing a consistent baseline for comparison in studies involving its active counterpart .
準備方法
合成経路と反応条件
GSK J5 塩酸塩の合成には、遊離塩基形の調製、続いて塩酸塩への変換が含まれます。合成経路には一般的に次の手順が含まれます。
ピリミジン核の形成: ピリミジン核は、適切な出発物質を含む一連の縮合反応によって合成されます。
ベンザゼピン部分の導入: ベンザゼピン部分は、求核置換反応によって導入されます。
エステル化: エステル基は、エステル化反応によって導入されます。
塩酸塩形成: 最後のステップでは、遊離塩基を塩酸で処理して塩酸塩に変換します.
工業的製造方法
GSK J5 塩酸塩の工業的製造は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、自動反応器の使用、反応条件の正確な制御、および結晶化やクロマトグラフィーなどの精製技術が含まれ、高純度と収率が保証されます .
化学反応の分析
反応の種類
GSK J5 塩酸塩は、以下を含むさまざまな化学反応を受けます。
加水分解: エステル基は加水分解されて対応するカルボン酸を形成することができます。
酸化: この化合物は、特にベンザゼピン部分で酸化反応を受ける可能性があります。
一般的な試薬と条件
加水分解: 塩酸や水酸化ナトリウムなどの試薬を使用して、通常は酸性または塩基性条件下で行われます。
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
主な製品
加水分解: 対応するカルボン酸を生成します。
酸化: ベンザゼピン部分の酸化誘導体を生成します。
置換: 置換ピリミジン誘導体を生成します.
科学研究への応用
GSK J5 塩酸塩は、負の対照化合物としての役割を果たすため、科学研究で広く使用されています。その用途には以下が含まれます。
エピジェネティクス: ヒストン脱メチル化酵素、特にKDM6B/JMJD3の遺伝子調節とエピジェネティック修飾における役割を研究するために使用されます。
がん研究: がん進行におけるヒストン脱メチル化酵素の役割と潜在的な治療標的を調査する研究で使用されます。
類似化合物との比較
Similar Compounds
GSK J4: An active inhibitor of KDM6B/JMJD3, used to study the effects of histone demethylase inhibition.
GSK J2: Another inactive control compound, similar to GSK J5 Hydrochloride
Uniqueness
GSK J5 Hydrochloride is unique in its role as an inactive control, allowing researchers to validate the specificity of their experimental results. Unlike GSK J4, which actively inhibits KDM6B, GSK J5 Hydrochloride does not interfere with histone demethylation, making it an essential tool for control experiments .
生物活性
GSK J5 HCl is a compound recognized primarily as an inactive isomer of GSK J4 and a cell-permeable ester derivative of the inactive control GSK J2. Its chemical designation is N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3 H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester hydrochloride, with a purity of ≥98% . The compound is primarily utilized in laboratory research settings, particularly in studies related to epigenetics and histone demethylases.
GSK J5 HCl does not exhibit direct biological activity as it is categorized as an inactive isomer . However, its significance arises from its relationship with active compounds like GSK J4, which acts as a selective inhibitor of lysine-specific demethylase 6B (KDM6B) . KDM6B plays a crucial role in the demethylation of histone H3 at lysine 27 (H3K27), a modification associated with transcriptional activation and repression. The inhibition of this enzyme has implications for cancer treatment, particularly in acute myeloid leukemia (AML) where KDM6B is overexpressed .
Research Findings
Research indicates that while GSK J5 itself does not demonstrate significant biological activity, studies involving its active analogs have shown promising results. For instance:
- Inhibition of KDM6B : Active analogs like GSK J4 have been shown to induce apoptosis and cell cycle arrest in AML cell lines, leading to reduced tumor burden in xenograft models .
- Histone Modification : Compounds related to GSK J5 have been implicated in altering histone methylation patterns, which can significantly affect gene expression profiles relevant to cancer progression .
Case Studies
- Acute Myeloid Leukemia (AML) :
- Antischistosomal Activity :
Table 1: Comparison of GSK J5 HCl and Active Analogs
Compound | Type | Biological Activity | Applications |
---|---|---|---|
GSK J5 HCl | Inactive Isomer | None | Research use only |
GSK J4 | Active Analog | Induces apoptosis in AML cells | Cancer therapy research |
GSK J2 | Inactive Control | None | Control in experimental setups |
Table 2: Solubility Data for GSK J5 HCl
Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
---|---|---|
DMSO | 22.7 | 50 |
特性
IUPAC Name |
ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29;/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHQMHJAOKADED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。